N-(3-Chlorophenyl)tetrahydropyridazine-1(2H)-carbothioamide
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Overview
Description
N-(3-Chlorophenyl)tetrahydropyridazine-1(2H)-carbothioamide is a chemical compound with a complex structure that includes a chlorophenyl group and a tetrahydropyridazine ring
Preparation Methods
The synthesis of N-(3-Chlorophenyl)tetrahydropyridazine-1(2H)-carbothioamide typically involves the reaction of 3-chloroaniline with tetrahydropyridazine-1(2H)-carbothioamide under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
N-(3-Chlorophenyl)tetrahydropyridazine-1(2H)-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chlorophenyl group in the compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3-Chlorophenyl)tetrahydropyridazine-1(2H)-carbothioamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)tetrahydropyridazine-1(2H)-carbothioamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N-(3-Chlorophenyl)tetrahydropyridazine-1(2H)-carbothioamide can be compared with similar compounds such as methyl 2-[(3-chlorophenyl)carbamoyl]-4,5-dimethyl-1,2,3,6-tetrahydropyridazine-1-carboxylate . These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and properties make it a valuable tool for chemists, biologists, and medical researchers. Ongoing studies continue to uncover new applications and mechanisms of action for this intriguing compound.
Properties
CAS No. |
61653-66-5 |
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Molecular Formula |
C11H14ClN3S |
Molecular Weight |
255.77 g/mol |
IUPAC Name |
N-(3-chlorophenyl)diazinane-1-carbothioamide |
InChI |
InChI=1S/C11H14ClN3S/c12-9-4-3-5-10(8-9)14-11(16)15-7-2-1-6-13-15/h3-5,8,13H,1-2,6-7H2,(H,14,16) |
InChI Key |
JKSWLMZRYTUEOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(NC1)C(=S)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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